molecular formula C10H11F2NO2 B8112141 (2S)-2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid

(2S)-2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid

Cat. No.: B8112141
M. Wt: 215.20 g/mol
InChI Key: JKFUEVJRXQTTPL-ZETCQYMHSA-N
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Description

(2S)-2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a difluoromethylphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable aromatic precursor . The subsequent steps involve standard organic synthesis techniques to introduce the amino and propanoic acid functionalities.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to ensure high yield and purity . The process conditions are optimized to maintain the stability of the difluoromethyl group and to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino and propanoic acid groups contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

  • (2S)-2-Amino-3-(2,3-difluoro-4-chlorophenyl)propanoic acid
  • (2S)-2-Amino-3-(2,3-difluoro-4-bromophenyl)propanoic acid
  • (2S)-2-Amino-3-(2,3-difluoro-4-ethylphenyl)propanoic acid

Uniqueness: (2S)-2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

(2S)-2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-5-2-3-6(9(12)8(5)11)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFUEVJRXQTTPL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC(C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)C[C@@H](C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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